3-Ethyl-2-methyl-1-pentene

Separation Science Process Engineering Volatility

3-Ethyl-2-methyl-1-pentene (CAS 19780-66-6) is a branched C8 terminal alkene with the molecular formula C8H16 and a molecular weight of 112.21 g/mol. It exists as a colorless liquid at room temperature , featuring a unique branching pattern with ethyl and methyl substituents adjacent to a terminal double bond.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 19780-66-6
Cat. No. B012184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2-methyl-1-pentene
CAS19780-66-6
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCCC(CC)C(=C)C
InChIInChI=1S/C8H16/c1-5-8(6-2)7(3)4/h8H,3,5-6H2,1-2,4H3
InChIKeyHPHHYSWOBXEIRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-2-methyl-1-pentene (CAS 19780-66-6) for Procurement: Key Properties and Specification Guide


3-Ethyl-2-methyl-1-pentene (CAS 19780-66-6) is a branched C8 terminal alkene with the molecular formula C8H16 and a molecular weight of 112.21 g/mol [1]. It exists as a colorless liquid at room temperature , featuring a unique branching pattern with ethyl and methyl substituents adjacent to a terminal double bond. This compound is recognized in authoritative databases such as NIST Chemistry WebBook [1] and is commercially available from multiple chemical suppliers, making it a tractable procurement target for research and industrial applications.

Why Generic Branched C8 Alkenes Cannot Substitute for 3-Ethyl-2-methyl-1-pentene in Critical Applications


C8 alkene isomers—including position isomers (e.g., 3-ethyl-2-methyl-2-pentene), skeletal isomers (e.g., 2,3-dimethyl-1-hexene), and regioisomers (e.g., 2-ethyl-3-methyl-1-pentene)—exhibit divergent physicochemical and chromatographic behaviors despite identical molecular formulas. Substitution without rigorous qualification introduces uncontrolled variables in separation science, catalytic selectivity, and polymer architecture. The following quantitative evidence demonstrates that 3-ethyl-2-methyl-1-pentene possesses measurable differentiation in boiling point, retention index, logP, and solubility parameters that directly impact scientific reproducibility and process outcomes [1][2][3].

Quantitative Differentiation of 3-Ethyl-2-methyl-1-pentene vs. Closest C8 Alkene Analogs


Boiling Point and Volatility Profile: 3-Ethyl-2-methyl-1-pentene vs. 2-Ethyl-3-methyl-1-pentene and Internal Alkene Isomers

3-Ethyl-2-methyl-1-pentene exhibits a distinct boiling point that differentiates it from closely related terminal alkene isomers and position isomers. This differentiation enables precise separation by distillation and establishes its unique volatility profile for applications requiring specific evaporation rates. Experimental data show that 3-ethyl-2-methyl-1-pentene boils at 109.55 °C [1], which is approximately 2.2-2.5 °C lower than 2-ethyl-3-methyl-1-pentene (111.75-112.1 °C) and 7.4 °C lower than the internal alkene isomer 3-ethyl-2-methyl-2-pentene (116.999 °C) .

Separation Science Process Engineering Volatility

Gas Chromatographic Retention Index: Unique Kovats RI Values for Definitive Identification

The Kovats retention index (RI) provides a system-independent metric for compound identification in gas chromatography. 3-Ethyl-2-methyl-1-pentene has experimentally determined RI values of 754.3 (Petrocol DH column, 30 °C) and 746.7 (Squalane, 30 °C) [1][2]. These values are distinct from other C8 alkene isomers, including 2-ethyl-3-methyl-1-pentene, which has reported RI values of 765.8 on the same Petrocol DH phase [1], and 3-ethyl-2-methyl-2-pentene with RI of 791.8 [3].

Analytical Chemistry GC-MS Quality Control

LogP and Hydrophobicity: Differential Partitioning Behavior for Solvent Selection

The octanol-water partition coefficient (LogP) is a critical parameter governing compound behavior in biphasic systems, bioavailability predictions, and solvent extraction efficiency. 3-Ethyl-2-methyl-1-pentene has an experimental LogP of 2.99870 [1] and estimated Log Kow of 4.12 [2]. This value is lower than 2-ethyl-3-methyl-1-pentene (estimated LogP 4.33) and 2,3-dimethyl-1-hexene (estimated LogP 4.33) , indicating quantifiable differences in hydrophobicity that affect partitioning behavior.

Lipophilicity Solvent Engineering QSAR

Density and Refractive Index: Physical Property Differentiation from Structural Isomers

Density and refractive index are fundamental physical properties used for purity assessment and formulation calculations. 3-Ethyl-2-methyl-1-pentene has an experimentally determined density of 0.72 g/cm³ at 25 °C and refractive index of 1.4124 [1]. In contrast, 3-ethyl-2-methyl-2-pentene exhibits a higher density of 0.729 g/cm³ and refractive index of 1.4222 , while 3,4-dimethyl-1-hexene shows a lower refractive index of 1.409 [2]. These differences, though small, are reproducible and enable material identification and quality control.

Physical Chemistry Formulation Quality Assurance

Flash Point and Safety Classification: Differentiated Hazard Profile for Storage and Handling

Flash point determines storage classification, shipping requirements, and process safety engineering controls. 3-Ethyl-2-methyl-1-pentene has an experimentally determined flash point of 6.7 °C [1], classifying it as a highly flammable liquid. In comparison, the internal isomer 3-ethyl-2-methyl-2-pentene has a significantly higher flash point of 15.6 °C , while 3,4-dimethyl-1-hexene has a flash point of 10.7 °C [2]. These differences directly impact hazard classification, storage temperature requirements, and ventilation specifications.

Chemical Safety Regulatory Compliance Process Safety

Henry's Law Constant: Differentiated Air-Water Partitioning for Environmental Fate Modeling

Henry's Law constant (H) governs the partitioning of a compound between air and water, which is essential for environmental fate assessment and engineering of air stripping or volatilization processes. 3-Ethyl-2-methyl-1-pentene has a Henry's Law solubility constant (Hscp) of 1.1 × 10⁻⁵ mol/(m³·Pa) at 298.15 K [1], corresponding to a dimensionless air-water partition coefficient of approximately 0.27. In contrast, the estimated Henry's Law constant for 2-ethyl-3-methyl-1-pentene, based on vapor pressure and water solubility, yields a higher value, indicating greater volatility from aqueous solution [2].

Environmental Chemistry Fate and Transport Volatilization

Procurement-Driven Application Scenarios for 3-Ethyl-2-methyl-1-pentene (CAS 19780-66-6)


Gas Chromatography Standard for Complex Hydrocarbon Mixture Analysis

The distinct Kovats retention index of 754.3 on Petrocol DH at 30 °C [1][2] makes 3-ethyl-2-methyl-1-pentene a reliable reference standard for identifying and quantifying this specific isomer in fluid catalytic cracked gasoline and other petroleum-derived streams. Procurement of the pure compound enables method development and calibration without relying on impure or misidentified reference materials, ensuring accurate compositional analysis in regulatory and quality control settings.

Model Substrate for Branched Alkene Reactivity and Catalysis Studies

The unique branching pattern (ethyl and methyl substituents adjacent to a terminal double bond) influences steric and electronic properties, making 3-ethyl-2-methyl-1-pentene a defined model compound for studying regioselectivity in electrophilic addition, polymerization initiation, and hydrogenation reactions [3]. Its experimental boiling point (109.55 °C) [4] and well-characterized physical properties facilitate reproducible kinetic studies and product isolation.

Specialty Co-monomer for Tailored Polyolefin Synthesis

As a branched α-olefin, 3-ethyl-2-methyl-1-pentene can serve as a co-monomer in the production of branched polyolefins, where its specific branching architecture influences polymer density, melt flow, and mechanical properties [5]. The distinct physical properties (density 0.72 g/cm³, refractive index 1.4124) [4] enable accurate metering and quality control during polymerization processes, differentiating it from other C8 α-olefins with similar molecular weights but different branching patterns.

Environmental Fate and Partitioning Model Compound

With experimentally derived Henry's Law constant (Hscp = 1.1 × 10⁻⁵ mol/(m³·Pa)) [6] and estimated LogP values [7], 3-ethyl-2-methyl-1-pentene serves as a benchmark for calibrating predictive models of branched alkene environmental behavior. Procurement of the pure compound supports validation studies of air-water partitioning, soil sorption, and biodegradation pathways for this class of hydrocarbons.

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